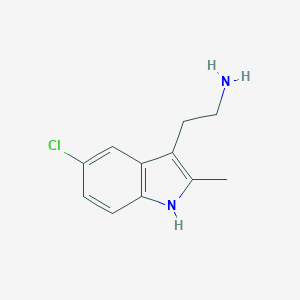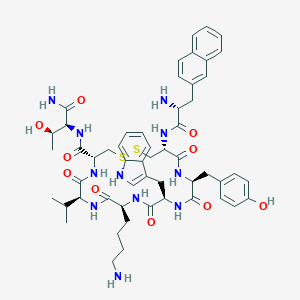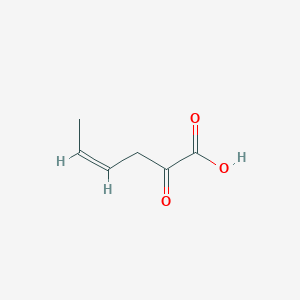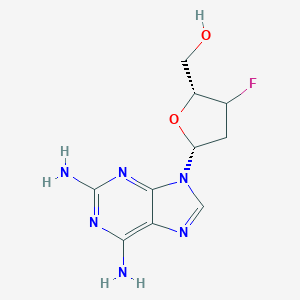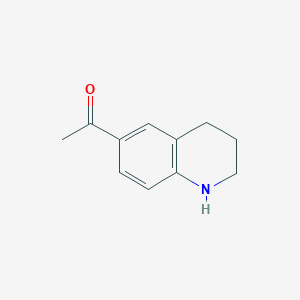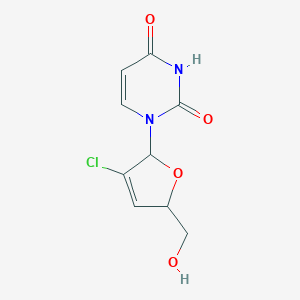
2'-Chloro-2',3'-didehydrodideoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Chloro-2',3'-didehydrodideoxyuridine (CldU) is a synthetic nucleoside analog that has been widely used in scientific research. It is a modified form of thymidine, which is a building block of DNA. CldU has been used to study DNA replication, cell proliferation, and DNA damage repair.
科学的研究の応用
2'-Chloro-2',3'-didehydrodideoxyuridine has been used in a variety of scientific research applications. It has been used as a marker for DNA replication, as it is incorporated into newly synthesized DNA during the S phase of the cell cycle. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been used to study DNA damage repair, as it can be incorporated into DNA at sites of damage. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine has been used to study cell proliferation and differentiation.
作用機序
2'-Chloro-2',3'-didehydrodideoxyuridine acts as a nucleoside analog by mimicking the structure of thymidine. It is incorporated into DNA during replication and can cause DNA damage by interfering with normal base pairing. 2'-Chloro-2',3'-didehydrodideoxyuridine can also cause chain termination during DNA synthesis, leading to the inhibition of cell proliferation.
生化学的および生理学的効果
2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to have both biochemical and physiological effects. It can cause DNA damage and inhibit cell proliferation, which can lead to apoptosis or cell death. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been shown to affect the expression of genes involved in DNA replication and repair.
実験室実験の利点と制限
2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments. It is a stable and reliable marker for DNA replication and can be easily detected using immunofluorescence staining. 2'-Chloro-2',3'-didehydrodideoxyuridine is also relatively non-toxic, allowing for long-term labeling experiments. However, 2'-Chloro-2',3'-didehydrodideoxyuridine has some limitations. It can be expensive and time-consuming to synthesize, and it requires specialized equipment and expertise. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in scientific research. One area of interest is the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in cancer research. 2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to inhibit cell proliferation, which could have potential therapeutic applications in cancer treatment. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used to study the effects of environmental toxins on DNA replication and repair. Finally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used in combination with other nucleoside analogs to study the dynamics of DNA replication and repair.
Conclusion
In conclusion, 2'-Chloro-2',3'-didehydrodideoxyuridine is a synthetic nucleoside analog that has been widely used in scientific research. It has been used to study DNA replication, cell proliferation, and DNA damage repair. 2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments, including its stability and reliability as a marker for DNA replication. However, it also has some limitations, including its cost and toxicity at high concentrations. Overall, 2'-Chloro-2',3'-didehydrodideoxyuridine has contributed significantly to our understanding of DNA replication and repair and has potential applications in cancer research and environmental toxicology.
合成法
2'-Chloro-2',3'-didehydrodideoxyuridine is synthesized from 2'-deoxyuridine, which is a natural nucleoside found in DNA. The synthesis involves the chlorination of 2'-deoxyuridine to form 2'-chloro-2'-deoxyuridine, which is then treated with a strong base to remove the 3'-hydroxyl group. This results in the formation of 2'-Chloro-2',3'-didehydrodideoxyuridine. The synthesis of 2'-Chloro-2',3'-didehydrodideoxyuridine is a multi-step process that requires specialized equipment and expertise.
特性
CAS番号 |
115259-92-2 |
|---|---|
製品名 |
2'-Chloro-2',3'-didehydrodideoxyuridine |
分子式 |
C9H9ClN2O4 |
分子量 |
244.63 g/mol |
IUPAC名 |
1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15) |
InChIキー |
KCWUVVOXZBHHIA-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
同義語 |
2'-chloro-2',3'-didehydrodideoxyuridine 2'-chloro-2',3'-dideoxyuridinene 2-CDDU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



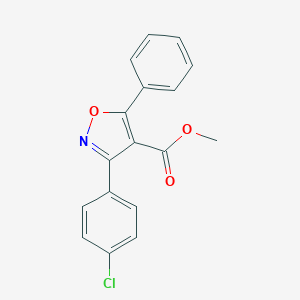
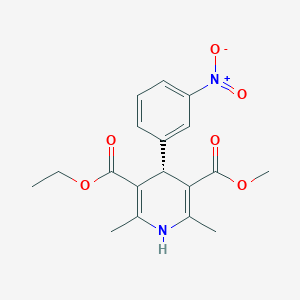
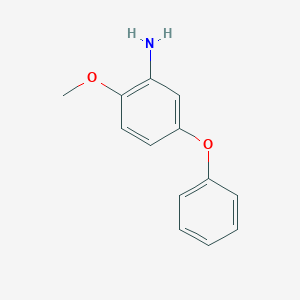


![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

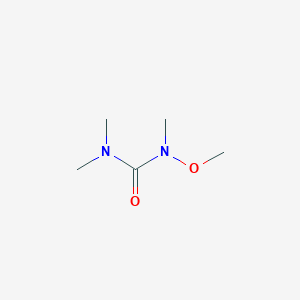
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
